molecular formula C9H12N2 B1625327 5,6-Diaminoindane CAS No. 52957-65-0

5,6-Diaminoindane

Cat. No.: B1625327
CAS No.: 52957-65-0
M. Wt: 148.2 g/mol
InChI Key: IQOUJLNQAHTBBG-UHFFFAOYSA-N
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Description

5,6-Diaminoindane is an organic compound with the molecular formula C9H12N2 It is a derivative of indane, featuring two amino groups attached to the 5th and 6th positions of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diaminoindane typically involves the reduction of nitroindane derivatives. One common method is the catalytic hydrogenation of 5,6-dinitroindane using a palladium catalyst under hydrogen gas. The reaction is carried out in a suitable solvent such as ethanol or methanol at room temperature, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Diaminoindane undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.

Major Products Formed

    Oxidation: Formation of 5,6-dinitroindane or 5,6-nitrosoindane.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

5,6-Diaminoindane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6-Diaminoindane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In medicinal chemistry, this compound derivatives may act on specific enzymes or receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5,6-Methylenedioxy-2-aminoindane: A compound with similar structural features but different functional groups, known for its psychoactive properties.

    Indane-1,3-dione: Another indane derivative with applications in medicinal chemistry and materials science.

Uniqueness

5,6-Diaminoindane is unique due to the presence of two amino groups on the indane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in multiple research fields make it a valuable compound for scientific exploration.

Properties

IUPAC Name

2,3-dihydro-1H-indene-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOUJLNQAHTBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442976
Record name 5,6-DIAMINOINDANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52957-65-0
Record name 5,6-DIAMINOINDANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 200 mg (1.12 mmol) of 5-amino 6-nitroindan and 1.14 g (6.01 mmol) of SnCl2 in 8 mL of ethanol was heated at 70° C. for 2 h. It was evaporated to remove the ethanol. The residue was treated with 40% aqueous NaOH to pH =12. The mixture was diluted with 4 mL of water and extracted with CHCl3(3×10 mL). The extract was dried (MgSO4) and evaporated to leave a yellow crystalline solid (162 mg, 97%). 1H NMR (CDCl3), 2.012 (m, 2), 2.173 (t, 4, J=7.25), 3.301 (sb, 4), 6.614 (s, 2).
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1.14 g
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8 mL
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Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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